GP(33-41)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

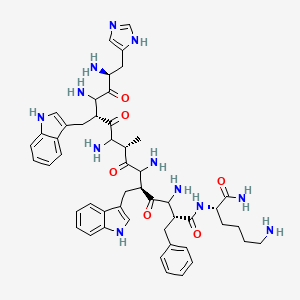

GP(33-41), a 9-aa-long peptide, is the optimal sequence of the GP1 epitope of lymphocytic choriomeningitis virus, and can upregulate H-2Db molecules at the RMA-S (Db Kb) cell surface with SC50 of 344 nM.

科学的研究の応用

Utilization in Pharmacoepidemiology Studies

The General Practice Research Database (GPRD) is an essential resource for pharmacoepidemiological research. It offers a vast database of patient records useful for evaluating drug safety and effectiveness. Studies have shown that GPRD data is instrumental in understanding the effects of various medications and healthcare interventions, contributing significantly to pharmacovigilance and comparative effectiveness research (Shah & Martínez, 2006), (Wood & Martinez, 2004).

Evaluation of Data Validity

The validity of the GPRD has been a topic of extensive research. Studies have focused on assessing the quality and completeness of data within GPRD, emphasizing its reliability for epidemiologic research. These validations are crucial for ensuring that the data can be confidently used in scientific studies, particularly those addressing drug safety issues (Jick et al., 2003).

Development of Research Guidelines

Guidelines for Good Pharmacoepidemiology Practice (GPP) have been developed to assist researchers in planning, conducting, and interpreting pharmacoepidemiologic research. These guidelines are critical in ensuring the integrity and validity of research using databases like GPRD. They cover various aspects including study conduct, communication, adverse event reporting, and archiving, forming the backbone of therapeutic risk management and comparative effectiveness research (Pharmacoepidemiology and Drug Safety, 2016).

Quality Score Development for Electronic Health Records

Tate et al. (2011) discuss the importance of developing quality scores for electronic health records in clinical research, using the GPRD as a case study. Their work focuses on improving methods for assessing data quality, which is crucial for the reliability of research findings, particularly those that might have public health and safety implications (Tate et al., 2011).

Trends in Drug Discovery

Research on G protein-coupled receptors (GPCRs) has highlighted their role as critical drug targets. Studies like Hauser et al. (2017) have analyzed trends in GPCR drug discovery, providing insights into new agents, targets, and therapeutic indications. This research underscores the potential of GPRD data in identifying new opportunities and trends in drug development (Hauser et al., 2017).

特性

分子式 |

C₄₆H₆₉N₁₁O₁₃S |

|---|---|

分子量 |

1016.18 |

配列 |

One Letter Code: KAVYNFATC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。